molecular formula C6H4F3NO B1295320 2-(Trifluoroacetyl)pyrrole CAS No. 2557-70-2

2-(Trifluoroacetyl)pyrrole

Cat. No. B1295320
CAS RN: 2557-70-2
M. Wt: 163.1 g/mol
InChI Key: UMVVPYXSJKIFST-UHFFFAOYSA-N
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Description

2-(Trifluoroacetyl)pyrrole is a compound that has been the subject of several studies due to its diverse applications in organic synthesis. It has been found to be an effective organocatalyst in asymmetric intramolecular aldol reactions, resulting in high enantioselectivity and the formation of bicyclo[4.3.0]nonane derivatives . Additionally, it has been utilized in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons, demonstrating its versatility in intermolecular dehydration reactions . Furthermore, the compound has shown unexpected trifluoroacetylation at the β position of the pyrrole ring, indicating potential remote control of an amino group in electrophilic substitution reactions .

Synthesis Analysis

The synthesis of 2-(Trifluoroacetyl)pyrrole has been explored in various studies. It has been synthesized from N-aryl-2,2,2-trifluoroacetimidoyl chlorides, dimethyl or diethyl acetylene dicarboxylate, and isocyanides in dry dichloromethane without the need for a catalyst, resulting in good yields .

Molecular Structure Analysis

The molecular structure of 2-(Trifluoroacetyl)pyrrole has been investigated in the context of its reactivity and selectivity in various reactions. It has been found to undergo heterodiene cycloaddition to produce novel fused pyrans with high stereoselectivity and good yields, which were further transformed into functionalized pyridines .

Chemical Reactions Analysis

The compound has been involved in various chemical reactions, including intermolecular dehydration from carboxylic acids and aromatic hydrocarbons to yield corresponding benzophenones in high yield . Additionally, it has demonstrated electrophilic substitution reactions, leading to the formation of 3-acylpyrroles through trifluoromethanesulfonic acid-mediated rearrangement of the corresponding 2-acylpyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Trifluoroacetyl)pyrrole have been explored in the context of its reactivity and stability. The compound has been found to exhibit unexpected trifluoroacetylation at the β position of the pyrrole ring in trifluoroacetic acid, indicating potential remote control of an amino group in electrophilic substitution reactions . Furthermore, a closer insight into the mechanism operating in the trifluoroacetylation of pyrrole has led to the identification of new compounds and a better understanding of the reaction's conditions and products .

Relevant Case Studies

The compound has been utilized as an organocatalyst in asymmetric intramolecular aldol reactions, leading to the formation of bicyclo[4.3.0]nonane derivatives with high enantioselectivity . Additionally, it has been involved in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons, demonstrating its potential in intermolecular dehydration reactions .

References

  • Organocatalyst-mediated enantioselective intramolecular aldol reaction featuring the rare combination of aldehyde as nucleophile and ketone as electrophile.
  • 2-(Trifluoromethylsulfonyloxy)pyridine as a Reagent for the Ketone Synthesis from Carboxylic Acids and Aromatic Hydrocarbons.
  • Trifluoroacetylation at the 3 Position of 1-(2-Aminophenyl)-2,5-dimethylpyrrole in Trifluoroacetic Acid. Possible Remote Control of an Amino Group in Electrophilic Substitution.
  • Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives.
  • Synthesis of a new class of carbinol linked bis-heterocycles via the reaction of 2-(trifluoroacetyl)chromones with indoles and pyrroles.
  • A closer insight into the mechanism operating in the trifluoroacetylation of pyrrole. New trifluoromethyl pyrroylmethane discovered.
  • A new and efficient synthesis of 2-trifluoromethyl substituted pyrroles and ethyl-2,3-bis(ethoxycarbonyl)-1H-pyrrole-1-propionate.
  • Stereoselective Hetero-Diels–Alder Reaction of 3-(Trifluoroacetyl)chromones with Cyclic Enol Ethers: Synthesis of 3-Aroyl-2-(trifluoromethyl)pyridines with ω-Hydroxyalkyl Groups.
  • ChemInform Abstract: Synthesis of 2,3,5-Substituted Pyrrole Derivatives.
  • Synthesis of Trifluoromethylated Pyrroles via a One-Pot Three-Component Reaction.

Scientific Research Applications

Synthesis and Characterization

  • Summary of Application : 2-(Trifluoroacetyl)pyrrole is a heterocyclic compound synthesized by the reaction of pyrrole with trifluoroacetic anhydride.
  • Methods of Application : The synthesis involves the reaction of pyrrole with trifluoroacetic anhydride in benzene at 0°C .
  • Results or Outcomes : The product is a white to slightly yellow solid with a melting point of 48-50 °C.

Organic Synthesis

  • Summary of Application : 2-(Trifluoroacetyl)pyrrole finds application as a versatile building block in organic synthesis due to the presence of the reactive acetyl group and the aromatic pyrrole ring.
  • Methods of Application : The trifluoroacetyl group can be readily transformed into various other functional groups, allowing the synthesis of diverse pyrrole derivatives.
  • Results or Outcomes : For instance, it can be hydrolyzed to yield 2-acetylpyrrole, a valuable intermediate in the synthesis of complex natural products.

Cycloaddition Reactions

  • Summary of Application : 2-(Trifluoroacetyl)pyrrole can participate in cycloaddition reactions with various dienophiles.
  • Methods of Application : The reactions lead to the formation of complex cyclic structures.
  • Results or Outcomes : These complex cyclic structures have potential applications in drug discovery.

Medicinal Chemistry

  • Summary of Application : The presence of the pyrrole ring and the trifluoroacetyl group makes 2-(trifluoroacetyl)pyrrole an interesting candidate for exploring potential biological activities.
  • Methods of Application : This involves the synthesis of various derivatives and testing their biological activities.
  • Results or Outcomes : Further research is needed to determine their efficacy and potential therapeutic applications.

Antimicrobial Activity

  • Summary of Application : Studies have shown that certain derivatives of 2-(trifluoroacetyl)pyrrole exhibit antibacterial and antifungal properties.
  • Methods of Application : This involves the synthesis of various derivatives and testing their antimicrobial activities.
  • Results or Outcomes : Further research is needed to determine their efficacy and potential therapeutic applications.

Anticancer Activity

  • Summary of Application : Some studies suggest that 2-(trifluoroacetyl)pyrrole derivatives might possess antitumor activity.
  • Methods of Application : This involves the synthesis of various derivatives and testing their anticancer activities.
  • Results or Outcomes : These findings are preliminary, and further investigation is warranted to validate these observations and elucidate the underlying mechanisms.

Proteomics Research

  • Summary of Application : 2-(Trifluoroacetyl)pyrrole is used as a specialty product in proteomics research .
  • Methods of Application : The specific methods of application in proteomics research can vary widely depending on the particular study or experiment .
  • Results or Outcomes : The outcomes can also vary widely, but the use of 2-(Trifluoroacetyl)pyrrole can contribute to the understanding of protein structure and function .

Chiral Synthesis

  • Summary of Application : 2-(Trifluoroacetyl)pyrrole has been used in the enantioselective hydrogenation to form the corresponding alcohol using a chirally modified catalyst .
  • Methods of Application : The reaction involves the use of a 5wt.% Pt/Al2O3 catalyst chirally modified by new synthetic chiral amines .
  • Results or Outcomes : The product of this reaction can be used as a chiral building block in the synthesis of complex molecules .

Proteomics Research

  • Summary of Application : 2-(Trifluoroacetyl)pyrrole is used as a specialty product in proteomics research .
  • Methods of Application : The specific methods of application in proteomics research can vary widely depending on the particular study or experiment .
  • Results or Outcomes : The outcomes can also vary widely, but the use of 2-(Trifluoroacetyl)pyrrole can contribute to the understanding of protein structure and function .

Chiral Synthesis

  • Summary of Application : 2-(Trifluoroacetyl)pyrrole has been used in the enantioselective hydrogenation to form the corresponding alcohol using a chirally modified catalyst .
  • Methods of Application : The reaction involves the use of a 5wt.% Pt/Al2O3 catalyst chirally modified by new synthetic chiral amines .
  • Results or Outcomes : The product of this reaction can be used as a chiral building block in the synthesis of complex molecules .

Safety And Hazards

2-(Trifluoroacetyl)pyrrole is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVVPYXSJKIFST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180260
Record name Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoroacetyl)pyrrole

CAS RN

2557-70-2
Record name Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002557702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoroacetyl)-1H-pyrrole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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